Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate
Description
Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate is a heterocyclic compound featuring a 1,3-diazinan-5-ylidene core substituted with a cyclohexyl group and three oxo groups. The diazinan ring is conjugated via a methylidene linker to a phenoxyacetate moiety bearing an ethoxy substituent.
Synthetic routes for analogous compounds (e.g., ) often involve condensation reactions between ketones or esters and heterocyclic precursors in solvents like 1,4-dioxane or dichloromethane, with acid catalysts or bases such as triethylamine . Structural determination of such molecules typically employs X-ray crystallography tools like SHELXL or WinGX .
Properties
CAS No. |
5453-63-4 |
|---|---|
Molecular Formula |
C22H26N2O7 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]acetate |
InChI |
InChI=1S/C22H26N2O7/c1-3-30-18-12-14(9-10-17(18)31-13-19(25)29-2)11-16-20(26)23-22(28)24(21(16)27)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,23,26,28) |
InChI Key |
ZZLQBUJJHOGVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3)OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 2-ethoxy-4-hydroxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on the Diazinan Ring
- Target Compound: The 1,3-diazinan ring is substituted with a cyclohexyl group and three oxo groups.
- Compound in : Features a 4,6-dioxo-2-sulfanylidene-1,3-diazinan core with a 4-isopropylphenyl group. The sulfanylidene (C=S) group may increase ring stability via resonance, while the isopropylphenyl substituent introduces steric bulk, possibly reducing reactivity compared to the target compound’s cyclohexyl group .
- Compound in : Contains a 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan core linked to a benzonitrile group. Methyl substituents reduce steric hindrance but may lower metabolic stability compared to cyclohexyl. The nitrile group introduces electron-withdrawing effects, enhancing electrophilicity at the methylidene position .
Functional Group Variations
- Target Compound: The phenoxyacetate ester with an ethoxy group balances solubility (via polar ether and ester groups) and lipophilicity.
- Compound in : 4-(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)phenyl acetate lacks the ethoxy group and methylidene linker, reducing conformational flexibility. The acetate group may render it more prone to hydrolysis than the target’s methyl ester .
- Triazine-Based Esters () : Compounds like metsulfuron methyl ester feature sulfonylurea-triazine cores. While structurally distinct from diazinans, their ester groups and heterocyclic backbones suggest shared pesticidal applications. The target’s diazinan core may offer unique binding interactions in herbicidal activity .
Physicochemical and Reactivity Profiles
Table 1: Key Structural and Functional Comparisons
Reactivity Insights
- Acidity and Deuteration: Unlike fluorinated analogs (), the target compound’s non-fluorinated structure likely permits faster deprotonation at α-positions, facilitating derivatization .
- Ester Stability : The methyl ester in the target compound may exhibit greater hydrolytic stability compared to ethyl or phenyl esters in analogs (e.g., ), impacting bioavailability .
Biological Activity
Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate is a complex organic compound with significant potential in biological applications. Its unique structure allows for various interactions with biological molecules, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C22H26N2O6
- Molecular Weight: 430.451 g/mol
- Density: 1.296 g/cm³
- Boiling Point: Not specified in the sources.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diazinan moiety plays a crucial role in its mechanism of action, potentially modulating enzyme activity or receptor interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10 | Significant reduction in proliferation |
| HeLa (Cervical) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest |
These results suggest that the compound may be effective in targeting multiple types of cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several pathogens.
Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibits growth |
| Escherichia coli | 64 µg/mL | Moderate inhibition |
| Candida albicans | 16 µg/mL | Strong antifungal activity |
This antimicrobial profile indicates potential applications in treating infections and preventing microbial resistance.
Synthesis and Characterization
The synthesis of this compound typically involves multiple synthetic steps, including the formation of key intermediates through methods such as Suzuki–Miyaura coupling. Characterization techniques like NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a potential candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
